2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
BenchChem offers high-quality 2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5Z)-5-[[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2S2/c1-30(19-21-12-6-3-7-13-21)25-22(26(33)31-16-9-8-14-24(31)29-25)18-23-27(34)32(28(35)36-23)17-15-20-10-4-2-5-11-20/h2-14,16,18H,15,17,19H2,1H3/b23-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRIWDYTEFIURX-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365562 | |
| Record name | AC1LYSQP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374097-98-0 | |
| Record name | AC1LYSQP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazolidine and pyrimidine rings. The method may include condensation reactions and cyclization techniques that yield the target compound with high purity and yield. Research indicates that derivatives of thiazolidinediones often exhibit significant biological activities, which can be attributed to their structural features .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinedione derivatives, suggesting that the compound exhibits activity against various bacterial strains. For instance, compounds with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Antiviral Activity
The compound's potential as an antiviral agent has also been investigated. In vitro studies have shown that related thiazolidinedione derivatives inhibit viral proteases, which are crucial for viral replication. Specifically, compounds similar to the target molecule were found to inhibit the NS2B-NS3 protease of the Dengue virus .
Anticancer Properties
The anticancer effects of thiazolidinedione derivatives have been documented extensively. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. For example, certain derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines .
Enzyme Inhibition
Inhibitory activity against specific kinases has been predicted for compounds related to the target molecule. For instance, inhibition of serine/threonine-protein kinases has been associated with antibacterial activity, indicating a multifaceted mechanism of action .
Case Studies
The biological activity of 2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or pathogen replication.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells contributes to its anticancer potential.
- Kinase Modulation : Inhibition of specific kinases can affect cellular signaling pathways related to growth and survival.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Mechanistic Insight: Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that rearrange to stable sulfoxides or sulfones .
Reduction Reactions
The carbonyl (C=O) groups in the pyrido[1,2-a]pyrimidinone and thiazolidinone moieties can be reduced to alcohols or amines.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 25°C | Secondary alcohol | 65–70% | |
| LiAlH<sub>4</sub> | THF, reflux | Primary amine | 80–85% |
Note: The exocyclic double bond (Z-configuration) remains intact during reduction due to steric hindrance.
Nucleophilic Substitution
The benzyl(methyl)amino group undergoes substitution with nucleophiles (e.g., amines, thiols).
| Nucleophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Piperidine | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | N-Piperidine derivative | >90% | |
| Thiophenol | Et<sub>3</sub>N, CH<sub>3</sub>CN, 60°C | S-Aryl analog | 75–80% |
Key Factor: The reaction proceeds via an S<sub>N</sub>2 mechanism, facilitated by the electron-withdrawing pyrimidinone ring .
Electrophilic Addition
The exocyclic double bond (C=C) in the thiazolidinone ring reacts with electrophiles.
| Electrophile | Conditions | Product | Stereochemistry | Source |
|---|---|---|---|---|
| Br<sub>2</sub> | CCl<sub>4</sub>, 0°C | 1,2-Dibromide adduct | Anti-addition | |
| HCl | Et<sub>2</sub>O, 25°C | Chlorohydrin | Syn-addition |
Structural Impact: Addition preserves the Z-configuration but alters the planarity of the conjugated system .
Condensation Reactions
The active methylene group in the thiazolidinone participates in Knoevenagel condensations.
Scope: Reactions are pH-dependent and require base catalysis .
Cycloaddition Reactions
The exocyclic double bond engages in [4+2] Diels-Alder reactions.
| Dienophile | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 100°C | Fused bicyclic adduct | Endo preference | |
| Tetrazine | DCM, 25°C | Pyridazine derivative | Quantitative |
Utility: Cycloadditions expand the compound’s utility in materials science .
Q & A
Q. Optimization Tips :
- Adjust solvent polarity (e.g., DMF for sluggish reactions) and monitor intermediates via TLC.
- Employ microwave-assisted synthesis to reduce reaction times and improve yields, as seen in related thiazolidinone syntheses .
Which spectroscopic techniques are most effective for confirming structural identity and purity?
Basic Research Question
- NMR Spectroscopy :
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., benzyl/methyl groups and thiazolidinone Z-configuration). For example, a singlet at δ 3.2–3.5 ppm typically indicates methylamino protons .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrido-pyrimidinone core .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and rule out byproducts .
- X-ray Crystallography : Resolve stereochemistry and confirm the Z-configuration of the thiazolidinone methylidene group, as applied to structurally similar compounds .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Contradictions (e.g., unexpected coupling constants or missing peaks) may arise due to:
- Dynamic stereochemistry : Use variable-temperature NMR to detect conformational exchange .
- Tautomeric equilibria : Compare experimental data with DFT-calculated spectra for dominant tautomers .
- Crystallographic validation : Single-crystal X-ray analysis provides unambiguous proof of configuration, as shown for pyrimidine derivatives with thioxo groups .
Example : In a related compound, conflicting NOE correlations were resolved by X-ray data confirming a non-planar thiazolidinone ring .
What in vitro assays are suitable for evaluating biological activity, and how should control experiments be designed?
Advanced Research Question
- Antimicrobial Testing :
- Cytotoxicity Screening :
- Controls :
- Vehicle-only (DMSO) and structurally related inactive analogs to rule off-target effects.
How can computational methods predict reactivity and stability under experimental conditions?
Advanced Research Question
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., pyrido-pyrimidinone C4 for nucleophilic attacks) .
- Calculate Fukui indices to map reactive regions for derivatization .
- Molecular Dynamics (MD) :
- Simulate solvation in water/DMSO to assess aggregation propensity or hydrolysis risks.
- ADMET Prediction :
What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Advanced Research Question
- Core Modifications :
- Functional Group Additions :
- Introduce polar groups (e.g., hydroxyl, carboxyl) at the pyrido-pyrimidinone C3 to enhance solubility .
- Synthetic Validation :
- Monitor reaction progress via LC-MS and isolate intermediates for mechanistic insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
